molecular formula C18H20N2O2 B7023726 3-amino-N-[3-(oxan-4-yl)phenyl]benzamide

3-amino-N-[3-(oxan-4-yl)phenyl]benzamide

Cat. No.: B7023726
M. Wt: 296.4 g/mol
InChI Key: KYCHULCIHGISFY-UHFFFAOYSA-N
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Description

3-Amino-N-[3-(oxan-4-yl)phenyl]benzamide is a benzamide derivative characterized by an amino group (-NH₂) at the 3-position of the benzamide core and a tetrahydropyran (oxan-4-yl) substituent on the phenyl ring. The oxan-4-yl group introduces a cyclic ether moiety, which may enhance metabolic stability and influence molecular conformation through restricted rotation.

Properties

IUPAC Name

3-amino-N-[3-(oxan-4-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c19-16-5-1-4-15(11-16)18(21)20-17-6-2-3-14(12-17)13-7-9-22-10-8-13/h1-6,11-13H,7-10,19H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCHULCIHGISFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[3-(oxan-4-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of 3-(oxan-4-yl)aniline with benzoyl chloride under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[3-(oxan-4-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Nitro- or nitroso-substituted benzamides.

    Reduction: Amino-substituted benzamides.

    Substitution: Halogenated benzamides or other substituted derivatives.

Scientific Research Applications

3-amino-N-[3-(oxan-4-yl)phenyl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(oxan-4-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and benzamide groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The oxan-4-yl substituent may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparisons

Compound Name Substituent on Phenyl Ring Molecular Weight (g/mol) Key Features Reference
This compound Oxan-4-yl ~265.3 (estimated) Cyclic ether, hydrogen-bond donor
3-amino-N-(3-trifluoromethylphenyl)benzamide -CF₃ 280.24 Electron-withdrawing, lipophilic
3-amino-N-(3-methoxypropyl)benzamide -OCH₂CH₂CH₃ 208.26 Flexible ether chain
Nilotinib Heterocyclic extensions 529.46 Multi-target kinase inhibitor

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